Benzo(b)naphtho(2,3-h)carbazole
CAS No.: 905-95-3
Cat. No.: VC19751099
Molecular Formula: C24H15N
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905-95-3 |
|---|---|
| Molecular Formula | C24H15N |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
| Standard InChI | InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H |
| Standard InChI Key | STJHWSXBOXDIAD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzo(b)naphtho(2,3-h)carbazole belongs to the carbazole family, featuring a nitrogen atom within a tetracyclic system. The molecule comprises three fused benzene rings and a pyrrole-like nitrogen-containing ring (Figure 1) . Its IUPAC name, 6H-Benzo[b]naphtho[2,3-h]carbazole, reflects the numbering and orientation of the fused rings. The planar structure facilitates π-π stacking interactions, a property relevant to organic semiconductor applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₅N | |
| Average Molecular Mass | 317.391 g/mol | |
| CAS Registry Number | 905-95-3 | |
| SMILES Notation | C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4 |
Physicochemical Properties
Solubility and Stability
The compound’s logP (octanol-water partition coefficient) of 3.387 predicts high lipid solubility, aligning with its accumulation in organic solvents . Its low aqueous solubility (log10WS = -5.87) limits bioavailability but enhances stability in non-polar matrices .
Table 2: Thermodynamic and Kinetic Properties
| Property | Value | Method |
|---|---|---|
| logP (octanol-water) | 3.387 | Crippen Estimation |
| Aqueous Solubility (log10WS) | -5.87 | Calculated |
| McGowan Volume | 164.330 ml/mol | Computational Model |
Analytical Characterization
Chromatographic Profiling
In the original isolation study, a Poroshell 120 EC-C18 column (50 mm × 3 mm, 2.7 μm particles) achieved baseline separation using a methanol-water gradient . The compound eluted at 9.36 minutes under these conditions, with mass spectral confirmation via NIST and Wiley libraries .
Mass Spectrometric Features
Electrospray ionization (ESI) in positive mode generated a dominant [M+H]⁺ ion at m/z 318.12, consistent with its molecular mass . Fragmentation patterns included losses of CH₃ (15 Da) and C₂H₂ (26 Da), indicative of methyl and acetylene substituents in the aromatic system.
Research Findings and Biological Implications
Environmental and Toxicological Profiles
Industrial and Research Applications
Organic Electronics
The extended π-system and planar structure make it a candidate for organic light-emitting diodes (OLEDs). Its HOMO-LUMO gap, estimated at 3.2 eV via computational models, aligns with requirements for blue-emitting materials .
Pharmaceutical Intermediate
Functionalization at the nitrogen or peripheral positions could yield derivatives with enhanced bioactivity. For example, sulfonation might improve water solubility for drug formulation .
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